Nocathiacin I

Antimicrobial susceptibility MIC determination Multi-drug resistance

Nocathiacin I (BMS-249524) is a glycosylated thiazolyl peptide antibiotic isolated from Nocardia sp. (ATCC.

Molecular Formula C61H60N14O18S5
Molecular Weight 1437.5 g/mol
CAS No. 214044-52-7
Cat. No. B15565221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocathiacin I
CAS214044-52-7
Molecular FormulaC61H60N14O18S5
Molecular Weight1437.5 g/mol
Structural Identifiers
InChIInChI=1S/C61H60N14O18S5/c1-22(48(62)78)63-49(79)31-19-97-57(68-31)42-36(77)12-27-41(70-42)30-17-95-55(65-30)29-16-91-59(84)44-28-15-89-45(46(93-37-13-61(5,86)47(74(6)7)25(4)92-37)60(85)90-14-26-10-9-11-35(38(26)28)75(44)87)43(58-69-32(20-98-58)50(80)64-29)73-52(82)34-21-96-56(67-34)40(24(3)88-8)72-53(83)39(23(2)76)71-51(81)33-18-94-54(27)66-33/h9-12,17-21,23,25,29,37,39,43,45-47,76-77,86-87H,1,13-16H2,2-8H3,(H2,62,78)(H,63,79)(H,64,80)(H,71,81)(H,72,83)(H,73,82)/b40-24+/t23-,25+,29+,37+,39+,43+,45+,46+,47-,61+/m1/s1
InChIKeyFFLJEMWVYVKPDW-UMNFMQIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nocathiacin I (CAS 214044-52-7): A Thiazolyl Peptide Antibiotic for Multi-Drug Resistant Gram-Positive Pathogen Research


Nocathiacin I (BMS-249524) is a glycosylated thiazolyl peptide antibiotic isolated from Nocardia sp. (ATCC 202099) [1]. It belongs to the thiopeptide class of natural products characterized by a highly modified cysteine-containing macrocyclic scaffold [2]. The compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), penicillin-resistant Streptococcus pneumoniae (PRSP), and Clostridioides difficile [3][4]. Its mechanism of action involves binding to the 50S ribosomal subunit at the L11 protein-23S rRNA interface, disrupting translation elongation and resulting in protein synthesis stalling [5].

Why In-Class Thiazolyl Peptide Substitution Is Scientifically Unjustified for Nocathiacin I


Within the thiazolyl peptide antibiotic family, critical divergence in molecular target, spectrum, and pharmacological properties precludes interchangeable use. Nocathiacin I binds directly to the 50S ribosomal subunit at the L11 protein-23S rRNA interface [1], whereas other class members such as GE2270A and GE37468 target elongation factor Tu (EF-Tu), abrogating aminoacyl-tRNA delivery without direct ribosome binding [2]. This fundamental mechanistic distinction translates to differential resistance profiles and distinct structure-activity relationships. Furthermore, nocathiacin I's glycosylated scaffold confers unique derivatization potential via O-substitution, reductive amination, and amide coupling that is not applicable to non-glycosylated thiopeptides [3]. Procurement of generic thiopeptides without confirming specific target engagement, validated spectrum against clinically relevant resistant isolates, and documented in vivo efficacy risks experimental irreproducibility and invalid cross-study comparisons.

Nocathiacin I Quantitative Differentiation Evidence Against Comparators


In Vitro Potency: 64-128-Fold Lower MIC50 Than Vancomycin and Linezolid Against Clinical Gram-Positive Isolates

Nocathiacin I demonstrates substantially superior in vitro potency compared to the first-line clinical agents vancomycin and linezolid. In a large-scale evaluation of 1,050 clinical isolates, nocathiacin I exhibited MIC50 values of 0.0078–0.0156 mg/L, representing a 64- to 128-fold lower concentration requirement than vancomycin and linezolid [1].

Antimicrobial susceptibility MIC determination Multi-drug resistance

In Vivo Efficacy: ED50 of 0.64-1.96 mg/kg in Systemic Murine Infection Models

Nocathiacin I demonstrates robust in vivo efficacy in murine systemic and localized infection models, with ED50 values ranging from 0.64 to 1.96 mg/kg [1]. This potency extends to deep-seated tissue infections, where treatment at 2–8 mg/kg achieved approximately 3 log (CFU/g) reduction in bacterial burden within lung and thigh compartments [1].

In vivo efficacy Murine infection model ED50 determination

Bactericidal Kinetics: ≥3-log10 CFU Reduction Within 6 Hours at 4× MIC Against S. aureus

Nocathiacin I exhibits concentration-dependent bactericidal activity against S. aureus. Time-kill kinetic analysis demonstrates that exposure to nocathiacin I at 4× MIC achieves at least a 3-log10 reduction in viable bacterial counts (≥99.9% killing) within 6 hours [1]. The MBC50 (minimum bactericidal concentration for 50% of isolates) is 4–16× MIC, confirming robust bactericidal rather than merely bacteriostatic activity [2].

Time-kill kinetics Bactericidal activity Pharmacodynamics

Target Selectivity: 100-200-Fold Selectivity for C. difficile Over Commensal Gram-Negative Bacteroides fragilis

Nocathiacin I exhibits pronounced selectivity for the Gram-positive anaerobe C. difficile relative to commensal Gram-negative gut flora. Against C. difficile, nocathiacin I displays MIC values of 0.015–0.06 μg/mL, while maintaining MIC values more than 100–200-fold higher against the commensal Gram-negative bacterium Bacteroides fragilis [1]. This selectivity profile is quantitatively defined.

Pathogen selectivity Microbiome sparing Anaerobic pathogens

C. difficile Infection Model: 100% Protection in Gold-Standard Hamster Lethal Model at 6.25 mg/kg BID Oral Dosing

Nocathiacin I demonstrates unequivocal in vivo efficacy in the gold-standard hamster model of lethal C. difficile infection. Oral administration of nocathiacin I at 6.25 mg/kg twice daily provided 100% protection against mortality in this stringent model [1]. Efficacy was corroborated by robust reduction of cecum C. difficile burden and proportionate exposure of the compound in cecum contents, achieved without detectable systemic absorption [1].

Clostridioides difficile Hamster infection model Oral efficacy

Resistance Mechanism: Defined rplK (L11 Ribosomal Protein) Mutation Mapping

The molecular basis of nocathiacin I resistance has been precisely characterized through mutant selection and DNA sequence analysis. Nocathiacin-resistant mutants selected in S. aureus harbor mutations that map specifically to the rplK gene encoding the L11 ribosomal protein in the 50S subunit [1]. The mutated region corresponds to the known binding site for related thiazolyl peptide antibiotics, confirming target engagement and providing a validated resistance biomarker [1].

Resistance mechanism Ribosomal target L11 protein

Nocathiacin I: Evidence-Backed Research and Industrial Application Scenarios


Multi-Drug Resistant Gram-Positive Pathogen Screening and Lead Optimization

Nocathiacin I serves as a validated positive control and lead chemotype for screening programs targeting MRSA, VRE, and PRSP. With MIC50 values of 0.0078–0.0156 mg/L (64–128-fold lower than vancomycin/linezolid) and bactericidal activity achieving ≥3-log10 CFU reduction within 6 hours, the compound provides a high-potency benchmark against which novel agents can be quantitatively compared [1][2]. Its defined rplK resistance mutation locus enables mechanism-of-action validation studies and counterscreening against L11-targeting compounds [2].

Clostridioides difficile Preclinical Development Programs

For research programs focused on C. difficile therapeutics, nocathiacin I offers a uniquely validated tool compound. Its MIC range of 0.015–0.06 μg/mL against C. difficile coupled with >100–200-fold selectivity versus commensal B. fragilis provides a benchmark for pathogen-selective antibiotic design [3]. The compound's demonstrated 100% protection in the gold-standard hamster lethal model at 6.25 mg/kg BID oral dosing, with efficacy achieved without systemic absorption, establishes a compelling in vivo efficacy reference for GI-targeted antibacterial candidates [3].

Thiopeptide Structure-Activity Relationship (SAR) and Derivatization Studies

Nocathiacin I's glycosylated scaffold enables multiple derivatization chemistries not applicable to non-glycosylated thiopeptides, including O-substitution at the sugar moiety, reductive amination, and amide coupling via the dehydroalanine-derived amine intermediate [4]. Semi-synthetic water-soluble analogs (e.g., BMS-411886, BMS-461996) generated from nocathiacin I have demonstrated retained antibacterial activity with substantially improved aqueous solubility [4][5]. This established derivatization pathway makes the parent compound a strategic starting material for medicinal chemistry programs seeking to optimize thiopeptide pharmacological properties while preserving antimicrobial activity.

Ribosomal Protein Synthesis Inhibition Mechanism Studies

Nocathiacin I is a precisely characterized tool for investigating translation elongation inhibition at the 50S ribosomal subunit. Its binding to the L11 protein-23S rRNA interface at the ribosomal GTPase center is supported by NMR structural determination and validated by rplK resistance mutation mapping [2][6]. This contrasts with EF-Tu-targeting thiopeptides such as GE2270A, enabling comparative mechanistic studies that dissect the functional consequences of targeting distinct nodes within the bacterial translation apparatus [7].

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